molecular formula C10H13N B1588297 (R)-cyclopropyl(phenyl)methanamine CAS No. 434307-26-3

(R)-cyclopropyl(phenyl)methanamine

Cat. No.: B1588297
CAS No.: 434307-26-3
M. Wt: 147.22 g/mol
InChI Key: UCRSQPUGEDLYSH-JTQLQIEISA-N
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Description

®-cyclopropyl(phenyl)methanamine is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to a phenyl ring, which is further connected to a methanamine group

Scientific Research Applications

®-cyclopropyl(phenyl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(phenyl)methanamine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.

    Amination: The next step involves the introduction of the amine group. This can be done through reductive amination, where a ketone or aldehyde precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-cyclopropyl(phenyl)methanamine may involve large-scale cyclopropanation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-cyclopropyl(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclopropyl(phenyl)ketone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the phenyl ring.

    Benzylamine: Contains the phenyl ring but lacks the cyclopropyl group.

Uniqueness

®-cyclopropyl(phenyl)methanamine is unique due to the presence of both the cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. This combination enhances its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

(R)-cyclopropyl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRSQPUGEDLYSH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427572
Record name (R)-cyclopropyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434307-26-3
Record name (R)-cyclopropyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Stir 100 g of cyclopropyl phenyl ketone in 2000 ml of methanol with 500 g of previously dried ammonium acetate and 50 g of sodium cyanoborohydride at 50° C. for 4 days under argon in the presence of 4 Å molecular sieve. After cooling, filter off the molecular sieve and then add concentrated hydrochloric acid to take the pH to 2. Evaporate the solution to dryness under vacuum and take up the residue in water. The aqueous phase is washed with ethyl ether and then alkalinised by adding concentrated potassium hydroxide solution so that the pH is above 10. Extract twice with methylene chloride, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulphate and then concentrate under vacuum to obtain α-cyclopropylbenzylamine, which is used without any further purification in the next step.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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